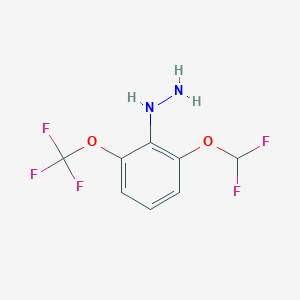
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine is a compound that features both difluoromethoxy and trifluoromethoxy groups attached to a phenyl ring, with a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine typically involves the introduction of difluoromethoxy and trifluoromethoxy groups onto a phenyl ring, followed by the attachment of a hydrazine moiety. The process can be complex due to the reactivity of the fluorinated groups and the need for precise reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced fluorination techniques and specialized equipment to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the hydrazine moiety or other parts of the molecule.
Substitution: The fluorinated groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions need to be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure may make it useful in studying enzyme interactions or as a probe in biochemical assays.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which 1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity and specificity, while the hydrazine moiety can participate in redox reactions or form covalent bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: Similar structure but with two trifluoromethoxy groups.
2,5-Dimethyl-1-[3-(trifluoromethoxy)phenyl]-1H-pyrrole: Contains a trifluoromethoxy group on a different scaffold.
Uniqueness
1-(2-(Difluoromethoxy)-6-(trifluoromethoxy)phenyl)hydrazine is unique due to the presence of both difluoromethoxy and trifluoromethoxy groups, which can impart distinct chemical and biological properties. This dual fluorination can enhance the compound’s stability, reactivity, and interactions with biological targets compared to similar compounds with only one type of fluorinated group.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H7F5N2O2 |
|---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
[2-(difluoromethoxy)-6-(trifluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H7F5N2O2/c9-7(10)16-4-2-1-3-5(6(4)15-14)17-8(11,12)13/h1-3,7,15H,14H2 |
InChI Key |
IGGNSSGWTYCBGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)NN)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















